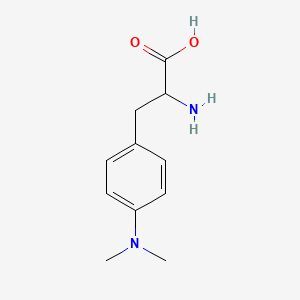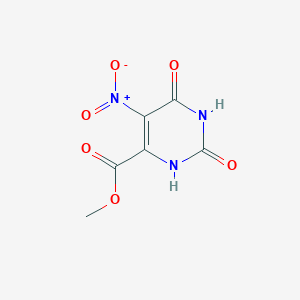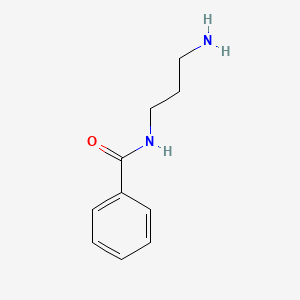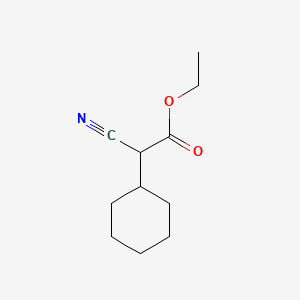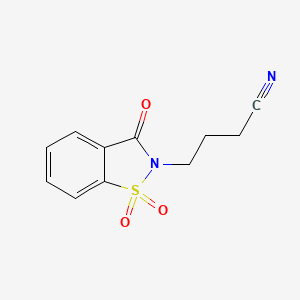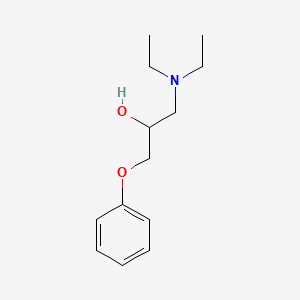
3-Ethyl-2-methyl-3-pentanol
Overview
Description
3-Ethyl-2-methyl-3-pentanol: is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C8H18O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. The structure of this compound includes an ethyl group and a methyl group attached to the third carbon of a pentanol chain.
Mechanism of Action
Target of Action
As an alcohol, it may interact with various biological molecules and structures, including proteins and cell membranes .
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding and hydrophobic interactions . They can alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, often by interacting with enzymes or other proteins involved in these pathways .
Pharmacokinetics
As an alcohol, it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Alcohols can have a variety of effects at the molecular and cellular level, often disrupting normal cellular function and leading to cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethyl-2-methyl-3-pentanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 3-Ethyl-2-methyl-3-pentanol involves the Grignard reaction. This process typically starts with the reaction of 3-ethyl-2-methylpentan-3-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol.
[ \text{3-Ethyl-2-methylpentan-3-one} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ]
-
Reduction of Ketones: : Another method involves the reduction of 3-ethyl-2-methylpentan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction process converts the ketone group to a hydroxyl group, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is typically carried out in a solvent such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Ethyl-2-methyl-3-pentanol can undergo oxidation reactions to form the corresponding ketone, 3-ethyl-2-methylpentan-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield saturated hydrocarbons.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 3-ethyl-2-methyl-3-pentyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: 3-Ethyl-2-methylpentan-3-one.
Reduction: Saturated hydrocarbons or other reduced derivatives.
Substitution: 3-Ethyl-2-methyl-3-pentyl chloride or other substituted products.
Scientific Research Applications
3-Ethyl-2-methyl-3-pentanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of alcohol dehydrogenases.
Medicine: Research into the pharmacological properties of this compound has explored its potential as an anesthetic and its effects on the central nervous system.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals. Its branched structure contributes to its unique olfactory properties.
Comparison with Similar Compounds
3-Ethyl-2-methyl-3-pentanol can be compared with other similar compounds, such as:
3-Methyl-3-pentanol: This compound lacks the ethyl group present in this compound, resulting in different physical and chemical properties.
2-Methyl-3-pentanol: The position of the methyl group differs, leading to variations in reactivity and applications.
3-Ethyl-3-pentanol: The absence of the methyl group at the second carbon distinguishes it from this compound.
The uniqueness of this compound lies in its specific branched structure, which imparts distinct physical, chemical, and biological properties. This compound’s combination of an ethyl and a methyl group on the pentanol chain makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-ethyl-2-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIJUVUPKCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208404 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-05-7 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-ethyl-3-pentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentanol, 3-ethyl-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94JTA6R5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-ethyl-2-methyl-3-pentanol influence its tendency to form dimers?
A1: The molecular structure of this compound plays a key role in its dimerization. The presence of a hydroxyl (-OH) group enables the formation of hydrogen bonds. Specifically, the bulky ethyl and methyl groups surrounding the hydroxyl group create steric hindrance, hindering the formation of higher-order oligomers [, ]. This steric effect favors the formation of cyclic dimers, where two this compound molecules are linked by two hydrogen bonds, forming a stable eight-membered ring structure.
Q2: How was infrared (IR) spectroscopy used to study the dimerization of this compound?
A2: IR spectroscopy proved to be a valuable tool for investigating the monomer-dimer equilibrium of this compound in a non-polar solvent like tetrachloroethylene (also known as tetrachloroethylene) [, ]. The researchers identified distinct IR absorption bands corresponding to the stretching vibrations of the O-H bond in the monomeric and dimeric forms. By analyzing the changes in the intensities of these bands at different concentrations and temperatures, they could determine the dimerization constant (K), which quantifies the equilibrium between monomers and dimers. Additionally, the enthalpy and entropy changes associated with dimerization were calculated using the van't Hoff equation, providing insights into the thermodynamics of this process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



